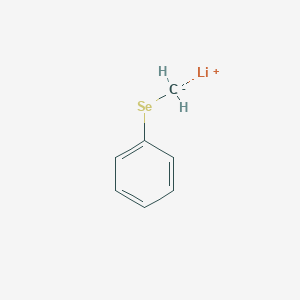
Lithiomethyl phenyl selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of lithiomethyl phenyl selenide typically involves the reaction of phenyl selenide with a lithium reagent. One common method is the reaction of phenyl selenide with lithium methyl, which results in the formation of this compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial production methods for organoselenium compounds, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Lithiomethyl phenyl selenide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or other selenium-containing compounds.
Reduction: It can be reduced to form selenides or diselenides.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while reduction with lithium aluminum hydride can produce selenides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of lithiomethyl phenyl selenide involves its ability to interact with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by neutralizing reactive oxygen species. It can also interact with enzymes and other proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Lithiomethyl phenyl selenide can be compared with other organoselenium compounds, such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Phenyl selenide: Often used as a reagent in organic synthesis and has similar chemical reactivity.
Selenocysteine: An amino acid that contains selenium and is essential for the function of certain enzymes in biological systems.
Eigenschaften
CAS-Nummer |
22859-62-7 |
|---|---|
Molekularformel |
C7H7LiSe |
Molekulargewicht |
177.1 g/mol |
IUPAC-Name |
lithium;methanidylselanylbenzene |
InChI |
InChI=1S/C7H7Se.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
InChI-Schlüssel |
WEMHPDNOZNCHCL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-][Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



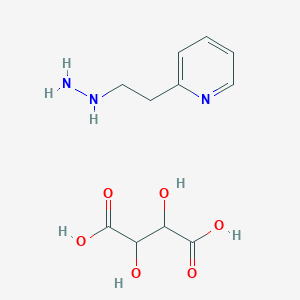
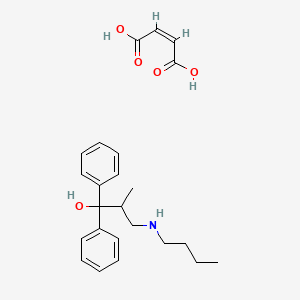
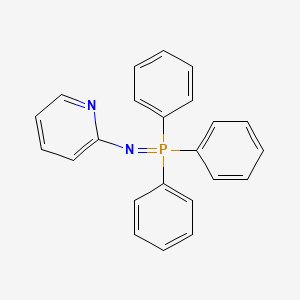
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
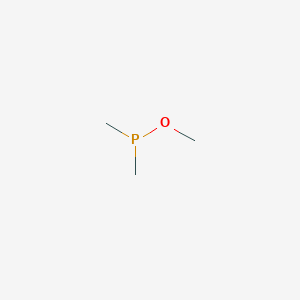
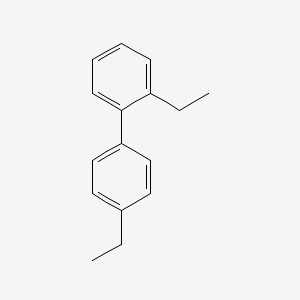

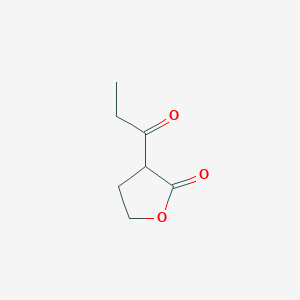



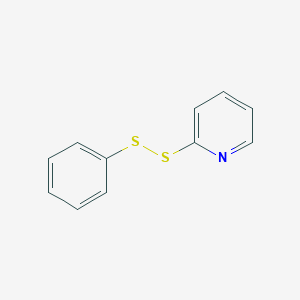
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
